Methyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate
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Overview
Description
Methyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloro-4-fluoroaniline with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization with hydroxylamine to yield the isoxazole ring . The reaction conditions often require the use of catalysts such as Cu(I) or Ru(II) for the cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Methyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Methyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(4-fluorophenyl)isoxazole-4-carboxylate: Similar structure but with a different substitution pattern on the phenyl ring.
Methyl 5-(2,4-dimethylphenyl)isoxazole-3-carboxylate: Contains methyl groups instead of chloro and fluoro substituents.
Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate: Features a methoxy group on the phenyl ring.
Uniqueness
Methyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its reactivity and biological activity. These substituents can enhance its binding affinity to specific targets and improve its stability under various conditions .
Properties
Molecular Formula |
C11H7ClFNO3 |
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Molecular Weight |
255.63 g/mol |
IUPAC Name |
methyl 5-(2-chloro-4-fluorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H7ClFNO3/c1-16-11(15)9-5-10(17-14-9)7-3-2-6(13)4-8(7)12/h2-5H,1H3 |
InChI Key |
WELBERXFMHOWQA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
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